
4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine
説明
“4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine” is a chemical compound with the molecular formula C12H24N2O and a molecular weight of 212.33 g/mol. It belongs to the class of compounds known as piperidines, which are characterized by a five-membered ring structure .
Molecular Structure Analysis
The molecular structure of “4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine” consists of a piperidine ring attached to a pyrrolidine ring via an ethoxymethyl group. The piperidine ring is a six-membered ring with one nitrogen atom, while the pyrrolidine ring is a five-membered ring also containing one nitrogen atom .Chemical Reactions Analysis
While specific chemical reactions involving “4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine” are not detailed in the literature, piperidine derivatives are known to undergo a variety of intra- and intermolecular reactions leading to the formation of various substituted piperidines .科学的研究の応用
Synthesis of Biologically Active Compounds
The pyrrolidine ring, a core component of the compound , is widely utilized in medicinal chemistry to create novel biologically active compounds. Due to its sp3-hybridization , it allows for efficient exploration of the pharmacophore space and contributes significantly to the stereochemistry of molecules . This non-planar ring structure enhances three-dimensional coverage, which is crucial for the interaction with biological targets.
Development of Small Molecule Ligands
This compound serves as a reactant in the synthesis of small molecule ligands for methyl-lysine binding proteins. These proteins play a role in the regulation of gene expression, and targeting them can lead to new therapeutic strategies for diseases like cancer .
Cancer Research
Researchers have used this compound to develop small molecules that can restore E-cadherin expression and reduce invasion in colorectal carcinoma cells. E-cadherin is a protein that helps cells stick together, and its loss is often associated with increased invasiveness of cancer cells .
Inhibition of Polo-like Kinase 1
The compound has been employed in the creation of selective Polo-like kinase 1 (Plk1) inhibitors. Plk1 is an enzyme that plays a key role in cell division, and its inhibition is a promising approach for stopping the growth of cancer cells .
Metabolic Disease Treatment
It has also been used in the synthesis of molecules that affect plasma glucose levels. Such molecules have potential applications in the treatment of metabolic diseases like diabetes by regulating blood sugar levels .
Neuropharmacology
In neuropharmacology, the compound has been explored for the development of Vasopressin1b receptor antagonists. These receptors are involved in stress-related disorders and social behaviors, making them a target for psychiatric drug development .
Anti-inflammatory Applications
The compound is a precursor in the synthesis of IKKβ inhibitors. IKKβ is an enzyme involved in the inflammatory response, and its inhibition can lead to the development of new anti-inflammatory drugs .
Stereoselective Synthesis
Due to the stereogenicity of carbons in the pyrrolidine ring, the compound can be used to achieve different biological profiles of drug candidates. This is particularly important in the design of enantioselective drugs, where the spatial orientation of substituents can lead to different binding modes to proteins .
作用機序
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature . These compounds have been shown to have different biological profiles, which can be influenced by the different stereoisomers and the spatial orientation of substituents .
特性
IUPAC Name |
4-[3-(ethoxymethyl)pyrrolidin-1-yl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-2-15-10-11-5-8-14(9-11)12-3-6-13-7-4-12/h11-13H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEWGMSQRYSZFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(C1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




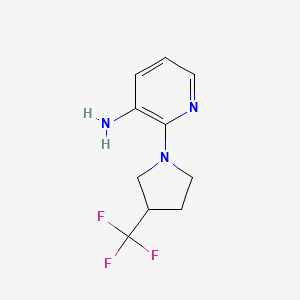

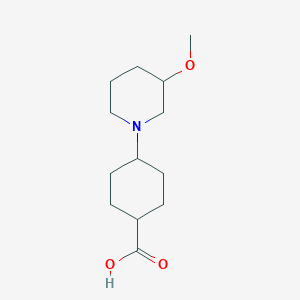
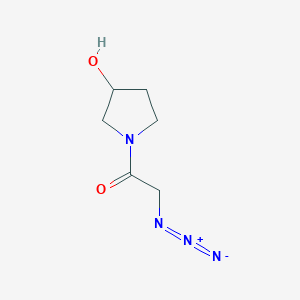

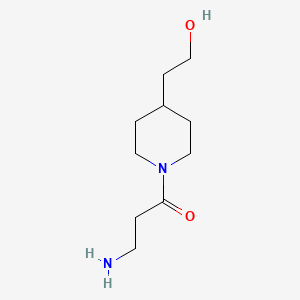
![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-2-chlorobutan-1-one](/img/structure/B1476756.png)
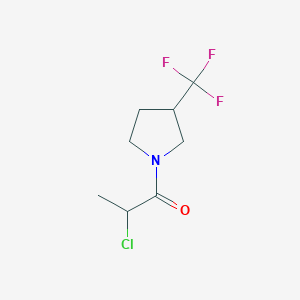
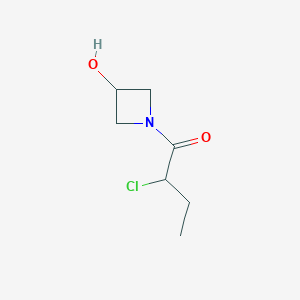
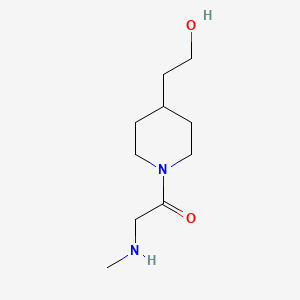
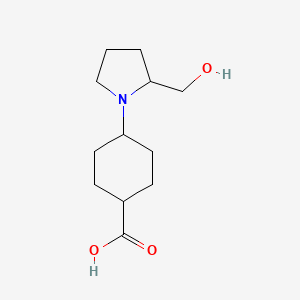

![3-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)propanoic acid](/img/structure/B1476768.png)